molecular formula C13H13ClN2O B12867901 N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide

N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide

Katalognummer: B12867901
Molekulargewicht: 248.71 g/mol
InChI-Schlüssel: JNZGEMXOHGEVJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide typically involves the reaction of 7-(chloromethyl)-4-methylquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(7-(bromomethyl)-4-methylquinolin-2-yl)acetamide
  • N-(7-(iodomethyl)-4-methylquinolin-2-yl)acetamide
  • N-(7-(methylthio)-4-methylquinolin-2-yl)acetamide

Uniqueness

N-(7-(chloromethyl)-4-methylquinolin-2-yl)acetamide is unique due to the presence of the chloromethyl group, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Eigenschaften

Molekularformel

C13H13ClN2O

Molekulargewicht

248.71 g/mol

IUPAC-Name

N-[7-(chloromethyl)-4-methylquinolin-2-yl]acetamide

InChI

InChI=1S/C13H13ClN2O/c1-8-5-13(15-9(2)17)16-12-6-10(7-14)3-4-11(8)12/h3-6H,7H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

JNZGEMXOHGEVJG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C1C=CC(=C2)CCl)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.